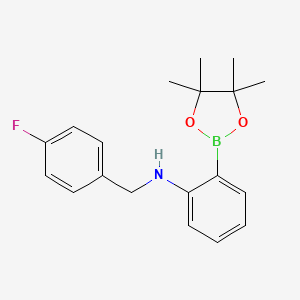

N-(4-fluorobenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Comparison with 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline

The simpler analog 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1259285-60-3) lacks the fluorobenzyl group, reducing steric hindrance and altering electronic properties. Key differences include:

Comparison with 4-Fluoro-N-[(4-Fluorophenyl)Methyl]Aniline

Removing the boronate group yields 4-fluoro-N-[(4-fluorophenyl)methyl]aniline (CAS 1133337), which has a lower molecular weight (227.23 g/mol) and reduced reactivity. The absence of boron eliminates participation in Suzuki-Miyaura couplings, a critical reaction for biaryl synthesis.

Table 2: Structural and Functional Comparisons

| Compound | Molecular Formula | Boronate Group | Fluorine Substitution | Key Applications |

|---|---|---|---|---|

| Target Compound | C₁₉H₂₃BFNO₂ | Yes | 4-Fluorobenzyl | Suzuki coupling, probes |

| 4-(Dioxaborolan-2-yl)Aniline | C₁₂H₁₈BNO₂ | Yes | None | Intermediate synthesis |

| 4-Fluoro-N-[(4-Fluorophenyl)Methyl]Aniline | C₁₃H₁₁F₂N | No | 4-Fluorobenzyl | Pharmaceutical intermediates |

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BFNO2/c1-18(2)19(3,4)24-20(23-18)16-7-5-6-8-17(16)22-13-14-9-11-15(21)12-10-14/h5-12,22H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFOERHTJPUHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

Formation of the Boronic Ester: The boronic ester group can be introduced via a reaction between an appropriate boronic acid and a diol, such as pinacol, under dehydrating conditions.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an aniline derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The fluorobenzyl group can be reduced to form the corresponding benzyl derivative.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Benzyl derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Structural Features

The compound features a fluorobenzyl group and a dioxaborolane moiety, which are crucial for its reactivity and interaction in various chemical environments.

Organic Synthesis

N-(4-fluorobenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as an important building block in organic synthesis. Its boron-containing structure allows for:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. The applications in medicinal chemistry include:

- Anticancer Agents : Compounds derived from this aniline can be designed to inhibit specific cancer cell pathways.

Case Study Example:

A study demonstrated that derivatives of N-(4-fluorobenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibited promising activity against certain cancer cell lines due to their ability to modulate signaling pathways involved in cell proliferation.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : It can be used to create boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.

Fluorescent Probes

Due to the presence of the fluorobenzyl group, this compound can be utilized in the development of fluorescent probes for biological imaging applications.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline depends on its application:

In Catalysis: Acts as a ligand or intermediate in catalytic cycles, facilitating bond formation or cleavage.

In Biological Systems: May interact with specific molecular targets, such as enzymes or receptors, through its boronic ester or fluorobenzyl groups, modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Key Compounds :

Higher molecular weight (due to Br vs. F) may reduce solubility in polar solvents.

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): The dimethylamino group is electron-donating, increasing electron density at the boron center, which may accelerate oxidative addition in catalytic cycles. Yields: 32–54% in Suzuki couplings (chloro/bromo precursors) .

Electronic Comparison Table :

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Reactivity in Cross-Coupling Reactions

- Target Compound : The fluorine atom’s small size and moderate electron withdrawal balance reactivity and stability, favoring efficient Suzuki couplings.

- N,N-Dimethyl Analogue () : Higher electron density at boron accelerates transmetallation, achieving 54% yield with bromoarenes .

- N,N-Diethyl-4-(pinacol boronate)aniline () : Bulkier diethyl groups reduce reaction rates due to steric hindrance, though solubility in organic solvents improves.

Reactivity Insights :

- Electron-withdrawing groups (e.g., F, Br) stabilize the boronate but may require harsher conditions for activation.

- Steric bulk (e.g., bis-bromophenyl in ) can hinder catalyst access, lowering yields in coupling reactions.

Biological Activity

N-(4-fluorobenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, often referred to as compound X203555, is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a fluorobenzyl moiety attached to a dioxaborolane group, which can influence its interaction with biological targets. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : N-(4-fluorobenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- CAS Number : 1259285-58-9

- Molecular Formula : C19H23BFNO2

- Molecular Weight : 327.21 g/mol

- Purity : 95%

The biological activity of N-(4-fluorobenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Inhibitory Activity

The compound has shown promising results in inhibiting RNA-dependent RNA polymerase (NS5B), which is a target for antiviral therapies. In enzymatic assays, derivatives of similar structures exhibited significant inhibitory activity with IC50 values indicating potent effects .

Case Studies and Research Findings

- Antiviral Activity : A study on related compounds demonstrated that modifications in the dioxaborolane structure could enhance antiviral efficacy against hepatitis C virus (HCV). The most effective compounds had IC50 values below 50 nM in cellular assays .

- CYP Enzyme Interaction : Investigations into the compound's interaction with cytochrome P450 enzymes revealed that it may inhibit CYP3A4 reversibly and may also exhibit time-dependent inhibition (TDI), raising concerns about potential drug-drug interactions .

- Selectivity and Toxicity : While exploring the selectivity of the compound for various biological targets, it was noted that certain derivatives displayed low toxicity profiles while maintaining high selectivity for their intended targets .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Target Enzyme | NS5B (RNA-dependent RNA polymerase) |

| IC50 Value | < 50 nM |

| CYP Inhibition | CYP3A4 (reversible and TDI) |

| Selectivity Index | High for NS5B over other CYPs |

| Toxicity Profile | Low toxicity in preliminary studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.